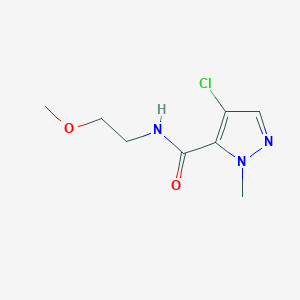![molecular formula C12H12Cl2N2O B5406458 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5406458.png)
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as DCEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCEA is a derivative of indole, a naturally occurring compound found in many plants, and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. This compound has been shown to modulate the activity of several neurotransmitters, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide in lab experiments is its wide range of potential applications. This compound has been shown to have potential in neuroscience, pharmacology, and cancer research, making it a versatile compound for scientific research. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in some research fields.
Orientations Futures
There are many potential future directions for research on 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted treatments for neurodegenerative diseases, pain, inflammation, and cancer. Another area of research could focus on developing more cost-effective synthesis methods for this compound, which could make it more accessible for scientific research. Additionally, further studies could investigate the potential applications of this compound in other research fields, such as immunology and infectious diseases.
Méthodes De Synthèse
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,2-dichloroacetyl chloride with indole-3-ethylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure this compound.
Applications De Recherche Scientifique
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects, and may have potential as a treatment for pain and inflammation. In cancer research, this compound has been shown to have anti-tumor effects and may have potential as a cancer treatment.
Propriétés
IUPAC Name |
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-11(14)12(17)15-6-5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,11,16H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFWILZIPWTKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({5-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5406404.png)
![2-(2-chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5406412.png)

![5-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5406427.png)
![4-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5406443.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B5406449.png)
![N'-cyclopentyl-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylurea](/img/structure/B5406450.png)
![3-({[1-(2,3,4-trifluorobenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5406474.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![3-cyclohex-1-en-1-yl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5406483.png)

![5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5406488.png)
